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(1R,2R)-2-Ethylcyclohexan-1-amine

Catalog No.
S8924547
CAS No.
2164-24-1
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
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(1R,2R)-2-Ethylcyclohexan-1-amine

CAS Number

2164-24-1

Product Name

(1R,2R)-2-Ethylcyclohexan-1-amine

IUPAC Name

(1R,2R)-2-ethylcyclohexan-1-amine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1

InChI Key

QOPVVDFTPKWSFL-HTQZYQBOSA-N

Canonical SMILES

CCC1CCCCC1N

Isomeric SMILES

CC[C@@H]1CCCC[C@H]1N

(1R,2R)-2-Ethylcyclohexan-1-amine is a chiral amine characterized by its specific stereochemistry, which significantly influences its chemical behavior and biological interactions. This compound features a cyclohexane ring with an ethyl group attached at the second carbon and an amino group at the first carbon. The presence of chirality in this compound allows for unique interactions in biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.

Due to its functional groups. The most notable reactions include:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives, which may exhibit different biological activities or reactivities.
  • Reduction: Reduction reactions can convert it into various amine derivatives, expanding its utility in synthetic chemistry.
  • Substitution: Nucleophilic substitution reactions can introduce diverse functional groups into the molecule, enhancing its versatility in organic synthesis.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of (1R,2R)-2-Ethylcyclohexan-1-amine is primarily attributed to its chiral nature, which allows it to interact selectively with biological targets such as enzymes and receptors. This compound has been studied for its potential roles in:

  • Pharmaceutical Development: Its chiral properties make it a valuable precursor for synthesizing biologically active compounds, particularly in the development of drugs targeting specific stereochemical configurations.
  • Neuropharmacology: Some studies suggest that chiral amines can influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Several methods are available for synthesizing (1R,2R)-2-Ethylcyclohexan-1-amine:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the target molecule through various transformations.
  • Asymmetric Synthesis: Employing catalysts to induce chirality during the reaction process, such as using transition-metal catalysts to facilitate enantioselective reactions .
  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of reducing agents to yield the desired amine product .

(1R,2R)-2-Ethylcyclohexan-1-amine finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those requiring specific stereochemistry for efficacy.
  • Organic Chemistry: The compound is used as a chiral building block in asymmetric synthesis and organocatalysis, facilitating the creation of other complex molecules.
  • Material Science: Its unique properties may also be exploited in developing advanced materials with specific functionalities.

Studies on (1R,2R)-2-Ethylcyclohexan-1-amine have focused on its interactions with biological macromolecules:

  • Enzyme Binding: The compound's chirality allows it to bind selectively to certain enzymes, influencing metabolic pathways.
  • Receptor Interaction: Research indicates that this compound can modulate receptor activity, impacting neurotransmitter release and signaling pathways .

These interactions underscore the importance of stereochemistry in drug design and development.

Several compounds share structural similarities with (1R,2R)-2-Ethylcyclohexan-1-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(1R,2R)-Cyclohexane-1,2-diamineContains two amino groups on the cyclohexane ringPrecursor in the synthesis of various chiral amines
(1S,2S)-Cyclohexane-1,2-diamineEnantiomer with opposite stereochemistryDifferent reactivity and potential biological activity
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylateSimilar structure but different substituentsDistinct biological effects due to stereochemical differences

The uniqueness of (1R,2R)-2-Ethylcyclohexan-1-amine lies in its specific stereochemistry that imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This characteristic makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Asymmetric Catalytic Approaches in Cyclohexane Functionalization

Asymmetric catalysis has emerged as a cornerstone for constructing enantiomerically enriched cyclohexane derivatives. A notable example is the nickel-catalyzed hydroalkylation of enamides, which enables the introduction of alkyl groups with high stereocontrol. In this method, a chiral nickel(I) complex facilitates single-electron transfer (SET) to alkyl halides, generating alkyl radicals that recombine with hydride-activated enamides (Fig. 1). For (1R,2R)-2-ethylcyclohexan-1-amine, the use of a benzyloxycarbonyl (Cbz)-protected enamide derived from cyclohexanone ensures regioselective hydride insertion at the β-position, yielding the desired trans-configuration after reductive elimination. Key to this approach is the stabilization of branched alkyl-nickel intermediates by the Cbz group, which prevents chain walking and ensures >90% enantiomeric excess (ee) under optimized conditions.

Complementary to this, the Trost asymmetric allylic amination has been adapted for cyclohexane systems. By desymmetrizing prochiral cyclohexene oxides with chiral palladium catalysts, this method achieves axial-to-point chirality transfer, yielding (1R,2R)-configured amines with 88–94% ee. The reaction tolerates diverse alkyl substituents, including ethyl groups, and operates under mild conditions (25°C, THF solvent).

Table 1: Comparative Analysis of Asymmetric Catalytic Methods

MethodCatalyst SystemYield (%)ee (%)Key Advantage
Ni-Catalyzed HydroalkylationNi(I)/BINAP ligand78–8592–96Broad substrate scope
Trost Allylic AminationPd(0)/PHOX ligand70–8288–94High functional group tolerance

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

127.136099547 g/mol

Monoisotopic Mass

127.136099547 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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